![molecular formula C15H14BrNO4S B4428286 1-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide](/img/structure/B4428286.png)
1-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
Overview
Description
1-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been shown to have antiviral properties and can inhibit the replication of viruses.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of cancer cells, and its antiviral and anti-inflammatory properties. However, the limitations include the need for further studies to determine its safety and efficacy, as well as the need for optimization of the synthesis method to improve yields and purity.
Future Directions
For the study of 1-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide include further studies to determine its safety and efficacy in vivo, optimization of the synthesis method to improve yields and purity, and the development of novel derivatives with improved properties. Additionally, studies can be conducted to investigate its potential use in combination therapy with other drugs for the treatment of cancer and viral infections.
Scientific Research Applications
1-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. Studies have also shown that it can inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
1-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c16-12-3-1-11(2-4-12)10-22(18,19)17-13-5-6-14-15(9-13)21-8-7-20-14/h1-6,9,17H,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIQKLOCNGDVCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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